molecular formula C12H14F2N2O B602249 (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime CAS No. 691007-07-5

(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime

Cat. No.: B602249
CAS No.: 691007-07-5
M. Wt: 240.25
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Description

(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime is an organic compound that features a piperidine ring substituted with a difluorobenzoyl group and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime typically involves the reaction of 4-(2,4-difluorobenzoyl)piperidine with hydroxylamine under suitable conditions to form the oxime derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. The reaction conditions often include moderate temperatures and an appropriate solvent like ethanol or methanol to ensure the solubility of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

    Reduction: The oxime group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The difluorobenzoyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The difluorobenzoyl group can enhance the compound’s binding affinity due to its electron-withdrawing properties, which can stabilize the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Difluorobenzoyl)piperidine: Lacks the oxime group but shares the difluorobenzoyl-piperidine core structure.

    4-(2,4-Dichlorobenzoyl)piperidine Oxime: Similar structure but with chlorine atoms instead of fluorine.

    4-(2,4-Difluorobenzoyl)morpholine Oxime: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime is unique due to the presence of both the oxime and difluorobenzoyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(NE)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8/h1-2,7-8,15,17H,3-6H2/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQWROFRHWHKFE-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1/C(=N\O)/C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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